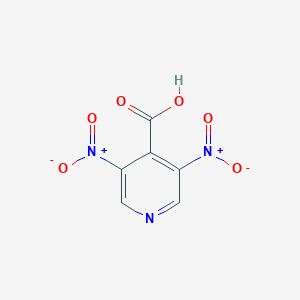

3,5-dinitropyridine-4-carboxylic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dinitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-6(11)5-3(8(12)13)1-7-2-4(5)9(14)15/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWZQCOUPDUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376269 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191017-95-5 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dinitropyridine 4 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the 3,5-dinitropyridine-4-carboxylic acid molecule through either the functionalization of a pre-existing pyridine-4-carboxylic acid core or by forming the pyridine (B92270) ring with the required substituents already incorporated.

Nitration of Pyridine-4-Carboxylic Acid Precursors

The most direct route to this compound involves the electrophilic nitration of its non-nitrated precursor, pyridine-4-carboxylic acid (also known as isonicotinic acid). The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, a deactivation that is further intensified by protonation of the nitrogen under acidic conditions. However, the presence of a carboxylic acid group, while also electron-withdrawing, directs incoming electrophiles to the meta-positions (positions 3 and 5).

The synthesis is typically achieved by treating pyridine-4-carboxylic acid with a potent nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. To manage the exothermic nature of the reaction and to minimize the formation of by-products, the reaction is generally conducted at controlled low temperatures, often between 0-5°C.

A modified procedure for the nitration of pyridines involves using dinitrogen pentoxide in an organic solvent like dichloromethane, followed by treatment with sodium bisulfite. This method has been applied to the synthesis of 3-nitropyridine-4-carboxylic acid with reported yields of around 60%.

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| Concentrated HNO₃, Concentrated H₂SO₄ | 0-5°C | This compound | Standard method for introducing two nitro groups. |

| Dinitrogen Pentoxide, then NaHSO₃ | Room Temperature | 3-Nitropyridine-4-carboxylic Acid | Yields approximately 60% for the mono-nitrated product. |

Ring-Forming Reactions Incorporating Dinitro and Carboxylic Acid Functionalities

The construction of a pyridine ring, known as pyridine synthesis, typically involves the condensation of aldehydes, ketones, or other carbonyl compounds with ammonia (B1221849) or an ammonia equivalent. Classic methods like the Hantzsch pyridine synthesis are effective for producing dihydropyridines which can then be oxidized to pyridines.

However, constructing a highly substituted and electronically deficient ring like this compound through a direct, one-pot ring-forming reaction is synthetically challenging. The precursors required for such a condensation would need to already contain the nitro and carboxylic acid functionalities or their masked equivalents. These precursors are often unstable or would interfere with the reaction conditions required for cyclization. For instance, three-component ring transformations of 1-methyl-3,5-dinitro-2-pyridone can yield various nitropyridines, but this method is not directly applicable to the synthesis of the target carboxylic acid.

Due to these complexities, synthetic strategies overwhelmingly favor the functionalization of a pre-formed pyridine ring rather than a de novo ring construction for this specific target molecule.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound can be achieved through multi-step sequences starting from more readily available substituted nitropyridines. These methods rely on the strategic conversion of functional groups on the pyridine ring.

Synthesis from 2-Chloro-3,5-Dinitropyridine (B146277) and Related Halonitropyridines

Halonitropyridines are valuable precursors in pyridine chemistry. The electron-withdrawing nitro groups activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of a halide ion by a nucleophile. While 2-chloro-3,5-dinitropyridine is a known compound, a more logical precursor for the target molecule would be a 4-halo-3,5-dinitropyridine.

A plausible, though not explicitly detailed in the literature for this specific compound, synthetic route would involve two key steps starting from 4-chloro-3,5-dinitropyridine:

Cyanation : The chloro group at the 4-position can be substituted by a cyanide group using a cyanide salt, such as copper(I) cyanide (CuCN). This is a variation of the Sandmeyer reaction or a Rosenmund-von Braun reaction. The strong electron-withdrawing effect of the two nitro groups at the 3- and 5-positions would facilitate this nucleophilic substitution at the 4-position.

Hydrolysis : The resulting 4-cyano-3,5-dinitropyridine intermediate can then be hydrolyzed to the carboxylic acid. This transformation can be carried out under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond of the nitrile to form the carboxylic acid functionality.

This two-step approach is a standard synthetic strategy for converting an aryl halide to a carboxylic acid.

Conversion of Diaminodinitropyridines and Tetraminopyridines

Amino-substituted dinitropyridines serve as versatile intermediates, particularly in the synthesis of energetic materials and other highly functionalized heterocycles. guidechem.comresearchgate.net The key precursor for this route is 4-amino-3,5-dinitropyridine, which can be prepared by the nitration of 4-aminopyridine. researchgate.net

The conversion of the amino group to a carboxylic acid can be envisioned via the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgnih.govpku.edu.cn This well-established method involves the transformation of a primary aromatic amine into a diazonium salt, which can then be displaced by a variety of nucleophiles.

The proposed synthetic sequence would be:

Diazotization : 4-amino-3,5-dinitropyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form the corresponding diazonium salt.

Cyanation : The diazonium salt is then reacted with a copper(I) cyanide solution. The diazonium group (N₂⁺) is an excellent leaving group (as N₂ gas), and it is replaced by the cyanide nucleophile to yield 4-cyano-3,5-dinitropyridine.

Hydrolysis : As in the previous section, the nitrile group is hydrolyzed to afford the final product, this compound. google.comnih.gov

Furthermore, the reduction of 4-amino-3,5-dinitropyridine with reagents like tin(II) chloride can yield 3,4,5-triaminopyridine, demonstrating the utility of these compounds as precursors to polyamino pyridines. researchgate.net

| Starting Precursor | Key Intermediate | Reaction Sequence |

|---|---|---|

| 4-Chloro-3,5-dinitropyridine | 4-Cyano-3,5-dinitropyridine | 1. Nucleophilic Substitution with CuCN 2. Hydrolysis |

| 4-Amino-3,5-dinitropyridine | 4-Cyano-3,5-dinitropyridine | 1. Diazotization (NaNO₂/HCl) 2. Sandmeyer Reaction (CuCN) 3. Hydrolysis |

Utility of Nitropyridines as Precursors in Complex Molecule Synthesis

Nitropyridines are highly valuable precursors in modern organic and medicinal chemistry. The presence of one or more nitro groups on the pyridine ring significantly influences its chemical reactivity, making it a versatile building block for a wide range of more complex molecules.

The strong electron-withdrawing nature of the nitro group has several important consequences:

Activation towards Nucleophilic Substitution : As discussed previously, nitro groups strongly activate the pyridine ring for SNAr reactions, enabling the facile introduction of various nucleophiles by displacing leaving groups like halides.

Source of Other Nitrogen Functionalities : The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C) or metals in acidic conditions (e.g., Fe/HCl). These resulting aminopyridines are themselves crucial intermediates for synthesizing pharmaceuticals, agrochemicals, and dyes.

Facilitation of Fused Heterocycle Formation : The amino groups derived from the reduction of nitropyridines can be used in condensation and cyclization reactions to build fused heterocyclic systems, such as pyrido[3,4-b]pyrazines. researchgate.net

Because of this versatile reactivity, nitropyridines have been utilized as key precursors in the synthesis of compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative agents. researchgate.net They are also fundamental in the field of energetic materials, where polynitrated heterocyclic compounds are of significant interest. guidechem.com

Advanced Synthetic Strategies

While direct nitration is a conventional approach, advanced synthetic strategies offer alternative pathways to pyridine derivatives, which can be adapted for the synthesis of complex molecules like this compound. These methods focus on efficiency, diversity, and stereochemical control.

Multicomponent Reactions for Pyridine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. taylorfrancis.combohrium.com These reactions are highly efficient and atom-economical, making them attractive for creating molecular diversity. bohrium.comnih.gov

Several named MCRs are employed for the synthesis of the pyridine nucleus, including the Hantzsch pyridine synthesis, which is one of the earliest and most well-known MCRs. taylorfrancis.com The classical Hantzsch reaction involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. This [2+2+1+1] approach constructs the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. taylorfrancis.com Variations of the Hantzsch synthesis, such as the three-component version, provide a more direct route to non-symmetrical pyridines. taylorfrancis.com

Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe reaction and the Bohlmann-Rahtz synthesis, which directly yield the aromatic pyridine ring. acsgcipr.org These reactions typically proceed through a series of condensation, Michael addition, and cyclization/elimination steps. acsgcipr.org The choice of starting materials in these MCRs allows for the introduction of a wide range of substituents on the pyridine ring. For the synthesis of a highly functionalized pyridine like this compound, a retrosynthetic approach using an MCR would involve selecting precursors that already contain or can be easily converted to the desired nitro and carboxylic acid functionalities.

The table below summarizes some prominent multicomponent reactions for pyridine synthesis.

| Multicomponent Reaction | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | β-ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium salt | Forms a dihydropyridine intermediate that requires subsequent oxidation. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-dicarbonyl compound, Ammonia | Directly yields a functionalized pyridine. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Provides a direct route to substituted pyridines. acsgcipr.org |

Stereoselective Synthesis Approaches for Related Pyridine Carboxylic Acids

Stereoselective synthesis is a critical area of organic chemistry focused on the selective formation of one stereoisomer over others. While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of more complex chiral pyridine carboxylic acid derivatives, which are important in medicinal chemistry. nih.gov

Approaches to stereoselective synthesis of pyridine derivatives often involve the use of chiral auxiliaries, chiral catalysts, or starting materials derived from the chiral pool. For instance, the asymmetric Michael addition of a nucleophile to a prochiral α,β-unsaturated compound containing a pyridine moiety can establish a new stereocenter with high enantioselectivity. The development of new C-C bond-forming processes, such as decarboxylative Michael-type additions, has also opened up new avenues for the stereoselective synthesis of molecules bearing a pyridine ring. nih.gov

Recent research has focused on developing catalytic asymmetric methods for the functionalization of the pyridine ring. For example, the enantioselective addition of organometallic reagents to pyridinium salts can lead to the formation of chiral dihydropyridines, which can then be converted to various chiral pyridine derivatives. Although not directly applied to the synthesis of this compound, these advanced methods highlight the potential for creating structurally diverse and stereochemically defined pyridine-based molecules.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitropyridine 4 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring undergoes typical nucleophilic acyl substitution reactions to form a range of carboxylic acid derivatives. uomustansiriyah.edu.iqvanderbilt.edu These reactions proceed via a common mechanism involving the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edukhanacademy.org

The conversion of 3,5-dinitropyridine-4-carboxylic acid into its derivatives is a fundamental aspect of its chemistry, enabling the incorporation of this dinitropyridinyl moiety into larger molecular frameworks.

Acyl Halides: Acyl chlorides, the most reactive of the carboxylic acid derivatives, can be synthesized by treating this compound with thionyl chloride (SOCl₂) or other halogenating agents. vanderbilt.edulibretexts.org The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.org

Anhydrides: Acid anhydrides can be prepared from the corresponding acyl chloride by a nucleophilic acyl substitution reaction with a carboxylate salt. uomustansiriyah.edu.iqvanderbilt.edu This method allows for the synthesis of both symmetrical and unsymmetrical anhydrides.

Esters: Esters are commonly formed through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Amides: The synthesis of amides from this compound can be achieved through several routes. The most common laboratory method involves the reaction of the corresponding acyl chloride with ammonia (B1221849) or a primary or secondary amine. uomustansiriyah.edu.iqvanderbilt.edu Alternatively, esters can undergo aminolysis, reacting with amines to form amides. vanderbilt.edu Direct reaction of the carboxylic acid with an amine is generally difficult as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt; however, heating this salt above 100°C can drive off water and form the amide. libretexts.org

| Derivative Type | Reactant(s) | Typical Reagent/Catalyst | General Product |

|---|---|---|---|

| Acyl Halide (Chloride) | This compound | Thionyl chloride (SOCl₂) | 3,5-Dinitropyridine-4-carbonyl chloride |

| Anhydride (B1165640) | 3,5-Dinitropyridine-4-carbonyl chloride + Carboxylate salt | - | Acid Anhydride |

| Ester | This compound + Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | Alkyl 3,5-dinitropyridine-4-carboxylate |

| Amide | 3,5-Dinitropyridine-4-carbonyl chloride + Amine (R'R''NH) | - (or base to trap HCl) | 3,5-Dinitropyridine-4-carboxamide |

The mechanism of nucleophilic acyl substitution is highly dependent on the pH of the reaction medium.

Acidic Conditions (e.g., Fischer Esterification): The Fischer esterification is a classic example of an acid-catalyzed nucleophilic acyl substitution. libretexts.org The mechanism involves several reversible steps: masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbon-oxygen double bond. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or the hydrogensulfate ion) to yield the final ester product and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

Basic Conditions (e.g., Saponification): While the carboxylic acid itself is unreactive to nucleophilic substitution under basic conditions due to deprotonation, its ester derivatives are readily hydrolyzed via a base-mediated process known as saponification. masterorganicchemistry.com The mechanism proceeds as follows: uomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Attack: A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This addition step leads to the formation of a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (⁻OR'), which is the leaving group. masterorganicchemistry.com

Acid-Base Reaction: The eliminated alkoxide is a strong base and deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt and an alcohol. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup is required in a subsequent step. masterorganicchemistry.com

Reactions Involving the Dinitro-Substituted Pyridine Core

The two nitro groups at the 3- and 5-positions exert a powerful electron-withdrawing effect on the pyridine ring. This effect deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). evitachem.comlibretexts.org

Nucleophilic aromatic substitution is a key reaction for functionalizing the pyridine core of this compound. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org

The presence of two nitro groups, particularly in positions ortho and para to potential leaving groups or sites of attack, is crucial for this reactivity. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com In the case of this compound, while there is no leaving group at the 2- or 6-positions, these positions are highly electron-deficient and susceptible to attack by strong nucleophiles. More commonly, derivatives such as 2-chloro-3,5-dinitropyridine (B146277) are used, where the halogen serves as an excellent leaving group. researchgate.net The nitro group itself can also, in some cases, act as a leaving group. researchgate.net

The general mechanism involves two steps: libretexts.org

Addition: The nucleophile attacks the electron-deficient carbon of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). libretexts.org

Elimination: The aromaticity is restored by the departure of a leaving group from the tetrahedral carbon. libretexts.org The formation of the stable intermediate is often the rate-determining step. youtube.comresearchgate.net

| Substrate Example | Nucleophile | Product Type | Significance |

|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Anilines (ArNH₂) | 2-Anilino-3,5-dinitropyridine | Demonstrates SNAr reactivity with N-nucleophiles. researchgate.net |

| 3,5-Dinitropyridine (B58125) | S-, O-, N-nucleophiles | 3-R-5-nitropyridine | Shows that a nitro group can act as the leaving group. researchgate.net |

| Activated Aryl Halide | Methoxide (CH₃O⁻) | Aryl Ether | Classic example of SNAr with an O-nucleophile. libretexts.org |

| 2-Chloro-3,5-dinitropyridine | Thiols (RSH) | 2-Thioether-3,5-dinitropyridine | Illustrates reaction with S-nucleophiles. researchgate.net |

The nitro groups on the pyridine ring can be readily reduced to amino groups, providing a pathway to highly functionalized aminopyridines. evitachem.com The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed, with the choice of reagent sometimes allowing for selective reduction if other reducible functional groups are present. niscpr.res.incommonorganicchemistry.com

Common methods for the reduction of nitroarenes include: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metals in Acidic Media: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are classic and effective methods for this transformation. commonorganicchemistry.com These conditions are generally mild enough to avoid reducing other functional groups like carboxylic acids. niscpr.res.in

Transfer Hydrogenation: Formic acid or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a metal catalyst like zinc or palladium. niscpr.res.in

Sulfides: Sodium sulfide (B99878) (Na₂S) or ammonium polysulfide can sometimes be used for the selective reduction of one nitro group in a dinitro compound. researchgate.netcommonorganicchemistry.com

The reduction of this compound would lead to 3,5-diaminopyridine-4-carboxylic acid, a versatile building block for further synthesis.

| Reagent | Conditions | Product from this compound | Notes |

|---|---|---|---|

| H₂ / Pd/C | Hydrogen gas, pressure | 3,5-Diaminopyridine-4-carboxylic acid | Common and efficient hydrogenation method. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Acidic aqueous solution, heat | 3,5-Diaminopyridine-4-carboxylic acid | Classic, inexpensive, and mild method. commonorganicchemistry.com |

| SnCl₂ / HCl | Concentrated HCl | 3,5-Diaminopyridine-4-carboxylic acid | Provides mild reduction conditions. commonorganicchemistry.com |

| Zn / Acetic Acid | Acidic solution | 3,5-Diaminopyridine-4-carboxylic acid | Another mild method using a metal in acid. commonorganicchemistry.com |

| (NH₄)₂S or Na₂S | Aqueous or alcoholic solution | Potentially 3-amino-5-nitropyridine-4-carboxylic acid | Can sometimes achieve selective reduction of one nitro group. researchgate.net |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon CO₂ loss. libretexts.org While simple aromatic carboxylic acids are generally stable and require high temperatures for decarboxylation, the reaction can be facilitated by specific structural features. evitachem.comlibretexts.org

For this compound, thermal decarboxylation can yield 3,5-dinitropyridine. evitachem.com The electron-withdrawing nitro groups would stabilize the transient negative charge that develops on the pyridine ring at the 4-position as the C-C bond cleaves. The mechanism for the decarboxylation of heteroaromatic carboxylic acids can be complex and may proceed through a zwitterionic intermediate or a concerted pathway, particularly in the presence of acid or specific catalysts. nih.gov In some cases, decarboxylation is achieved by heating the compound in a high-boiling solvent, sometimes with a catalyst like copper powder. google.com

Other Characteristic Reactions

Beyond decarboxylation and esterification, the reactivity of this compound is characterized by transformations of its carboxylic acid group into more reactive intermediates, which can then be utilized in the synthesis of various derivatives, including amides and heterocyclic compounds. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the pyridine ring and the carboxylic acid moiety.

A key strategy to unlock the synthetic potential of this compound involves its conversion into the corresponding acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂). The resulting 3,5-dinitropyridine-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as amines and hydrazines. This two-step, one-pot approach allows for the efficient synthesis of amides and hydrazides under relatively mild conditions.

The formation of the acid chloride is a crucial activation step, as the hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, thus facilitating the attack of nucleophiles on the carbonyl carbon.

The 3,5-dinitropyridine-4-carbohydrazide, synthesized from the acyl chloride and hydrazine (B178648) hydrate, serves as a versatile precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. The formation of these heterocyclic systems typically involves a cyclocondensation reaction with an appropriate carbonyl compound, followed by an oxidative cyclization step. For instance, reaction of the hydrazide with an aldehyde will form a hydrazone intermediate, which can then be cyclized to the corresponding 1,3,4-oxadiazole.

Furthermore, the highly electron-deficient nature of the pyridine ring, due to the presence of two nitro groups, makes the entire molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. Although the primary focus of this section is on the reactions of the carboxylic acid group, it is important to note that under certain conditions, a nucleophile could potentially displace one of the nitro groups.

The following table summarizes some of the characteristic reactions of this compound, focusing on the formation of amides and the synthesis of heterocyclic precursors.

Table 1: Characteristic Reactions of this compound and Its Derivatives

| Reactant | Reagents/Conditions | Product | Yield (%) | Reaction Type |

| This compound | 1. SOCl₂, reflux 2. Aniline, Et₃N, CH₂Cl₂ | N-phenyl-3,5-dinitropyridine-4-carboxamide | Not Reported | Amide Formation via Acyl Chloride |

| This compound | 1. SOCl₂, reflux 2. Hydrazine hydrate | 3,5-Dinitropyridine-4-carbohydrazide | Not Reported | Hydrazide Formation via Acyl Chloride |

| 3,5-Dinitropyridine-4-carbohydrazide | Benzaldehyde, then oxidative cyclization (e.g., I₂, K₂CO₃) | 2-(3,5-Dinitropyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | Not Reported | Heterocycle Formation (Oxadiazole Synthesis) |

Spectroscopic Characterization and Structural Elucidation of 3,5 Dinitropyridine 4 Carboxylic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a comprehensive view of the vibrational modes within the 3,5-dinitropyridine-4-carboxylic acid molecule. These methods are instrumental in identifying the characteristic frequencies of its functional groups.

The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the region of 2500-3300 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong absorption band in the range of 1710-1760 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyridine (B92270) ring. Furthermore, the asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups are expected to appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Vibrations associated with the pyridine ring, including C-N and C=C stretching, would also be present in the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | Strong |

| NO₂ Asymmetric Stretch | 1550-1500 | Strong |

| NO₂ Symmetric Stretch | 1350-1300 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the nitro groups, which may be weak in the IR spectrum, is expected to produce a strong Raman signal. The breathing modes of the pyridine ring are also typically well-defined in the Raman spectrum. The C=O stretching vibration of the carboxylic acid would also be observable, although its intensity can vary.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| NO₂ Symmetric Stretch | 1350-1300 | Strong |

| Pyridine Ring Breathing | 1000-1100 | Strong |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of individual protons and carbon atoms within a molecule, providing detailed information about its connectivity and electronic structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the pyridine ring. The molecule contains only one proton directly attached to the aromatic ring, at position 2 (or 6, as they are equivalent). This proton would appear as a singlet in the aromatic region of the spectrum, typically between δ 8.5 and 9.5 ppm. The significant downfield shift is due to the strong electron-withdrawing effects of the two nitro groups and the carboxylic acid group, as well as the deshielding effect of the pyridine nitrogen. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, generally above δ 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (or H-6) | 8.5 - 9.5 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the downfield region, typically between δ 165 and 185 ppm. The carbon atoms of the pyridine ring will also exhibit characteristic chemical shifts influenced by the substituents. The carbons bearing the nitro groups (C-3 and C-5) would be significantly deshielded, appearing in the range of δ 140-160 ppm. The carbon attached to the carboxylic acid group (C-4) would also be in a similar region. The carbon atom at position 2 (and 6) would likely appear at a slightly more upfield position compared to the other ring carbons.

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 185 |

| C-3, C-5 | 140 - 160 |

| C-4 | 140 - 160 |

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR techniques would be invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish the connectivity within the molecule.

An HSQC experiment would show a correlation between the proton at C-2 (or C-6) and its directly attached carbon atom. An HMBC experiment would reveal long-range correlations (over two or three bonds). For instance, the proton at C-2 would show correlations to the carbons at C-3, C-4, and potentially the carbonyl carbon of the carboxylic acid group. The carboxylic acid proton, if observable, might show correlations to C-4 and the carbonyl carbon. These correlations would provide definitive proof of the substitution pattern on the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the presence of multiple chromophores: the pyridine ring, two nitro (-NO₂) groups, and a carboxylic acid (-COOH) group. The interaction of these groups gives rise to characteristic electronic transitions, primarily of the π→π* and n→π* types.

The pyridine ring, an aromatic system, along with the electron-withdrawing nitro groups and the carboxylic acid group, forms a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, absorption occurs at longer wavelengths compared to the non-substituted parent molecule.

The primary electronic transitions observed in molecules of this type are:

π→π transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The extensive conjugation in this compound results in these transitions occurring in the UV region.

n→π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the pyridine ring) to π* antibonding orbitals. These transitions typically occur at longer wavelengths than π→π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

| π→π | Pyridine ring, Nitro groups, Carboxyl group | Short UV (<300 nm) | High |

| n→π | Nitro groups, Carboxyl group, Pyridine N-atom | Longer UV (>300 nm) | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₆H₃N₃O₆ and a molecular weight of 213.11 g/mol . evitachem.com

In a typical mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to its molecular weight. For aromatic compounds, this peak is often prominent due to the stability of the ring system. libretexts.org The fragmentation of the molecular ion is driven by the presence of the functional groups and results in a series of characteristic daughter ions.

Key fragmentation pathways for aromatic nitro-carboxylic acids include:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the cleavage of the C-C bond next to the carbonyl, leading to the loss of the entire -COOH group as a radical (a mass loss of 45 Da). libretexts.orgyoutube.com

Loss of a hydroxyl radical: Alpha-cleavage can also result in the loss of an -OH radical from the carboxylic acid group (a mass loss of 17 Da). libretexts.orgyoutube.com

Loss of a nitro group: Fragmentation can occur via the cleavage of a C-N bond, resulting in the loss of a nitro group, -NO₂ (a mass loss of 46 Da).

Decarboxylation followed by nitro group loss: Sequential fragmentation events are also common.

Table 2: Predicted Mass Spectrometry Fragments for this compound (MW = 213.11)

| Fragment Ion | Neutral Loss | Mass of Loss (Da) | Predicted m/z |

| [M]⁺˙ | - | 0 | 213 |

| [M - OH]⁺ | •OH | 17 | 196 |

| [M - NO]⁺ | •NO | 30 | 183 |

| [M - COOH]⁺ | •COOH | 45 | 168 |

| [M - NO₂]⁺ | •NO₂ | 46 | 167 |

| [M - COOH - NO₂]⁺ | •COOH, •NO₂ | 91 | 122 |

| [M - NO₂ - NO₂]⁺ | •NO₂, •NO₂ | 92 | 121 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, including its molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.

Determination of Molecular Geometry and Conformations

The crystalline structure of this compound features a planar pyridine ring, a consequence of the sp² hybridization of the ring atoms. evitachem.com The carboxylic acid group at the 4-position and the two nitro groups at the 3- and 5-positions are attached to this core. Due to steric hindrance between the adjacent nitro and carboxylic acid groups, these substituents are likely to be twisted slightly out of the plane of the pyridine ring.

In related pyridine structures, the C-N bond lengths within the ring are typically shorter than the C-C bonds. iucr.org The N-O bonds in the nitro groups are expected to have lengths of approximately 1.21 Å. evitachem.com The carboxylic acid group will exhibit distinct C=O and C-O bond lengths, unless it is deprotonated, in which case the charge becomes delocalized, and the bond lengths become more similar.

Table 3: Representative Bond Lengths in Pyridine Carboxylic Acid Derivatives

| Bond Type | Typical Bond Length (Å) | Reference Moiety |

| C-N (ring) | ~1.34 | 5-(trifluoromethyl)picolinic acid |

| C-C (ring) | ~1.39 | 5-(trifluoromethyl)picolinic acid |

| C-C (to COOH) | ~1.51 | 5-(trifluoromethyl)picolinic acid |

| N-O (nitro) | ~1.21 | This compound |

| C=O (acid) | ~1.21 | Generic Carboxylic Acid |

| C-O (acid) | ~1.31 | Generic Carboxylic Acid |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The primary interactions expected are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of strong intermolecular O-H···O hydrogen bonds, often leading to the creation of centrosymmetric dimers with an R²₂(8) graph-set notation, a common motif in carboxylic acids. nih.govnih.gov Additionally, the oxygen atoms of the nitro groups and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors, potentially interacting with the carboxylic acid proton of a neighboring molecule. nsf.gov

Hydrate and Solvate Structures

Pyridine carboxylic acids have a known tendency to crystallize with solvent molecules, particularly water, to form hydrates. iucr.orgrsc.org The formation of a hydrate or solvate structure depends on the crystallization conditions and the nature of the solvent.

In a hydrated structure, water molecules are incorporated into the crystal lattice and typically play a crucial role in the hydrogen-bonding network. Water can act as a bridge, simultaneously donating hydrogen bonds to and accepting hydrogen bonds from different molecules of this compound. For example, a water molecule might form a hydrogen bond with the carbonyl oxygen of one molecule and the carboxylic acid proton of another, facilitating the formation of extended two- or three-dimensional networks. nih.goviucr.org In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, water molecules create a bridge between carboxylic acid groups, forming a water-bridged dimer. iucr.org Such incorporation of solvent can lead to different crystal packing and physical properties compared to the anhydrous form.

Computational Chemistry Investigations of 3,5 Dinitropyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the properties of molecules with high accuracy. DFT studies on 3,5-dinitropyridine-4-carboxylic acid encompass geometry optimization, vibrational analysis, and electronic structure, providing a comprehensive understanding of the molecule. This method has been successfully applied to analyze related compounds like 3,5-dinitrobenzoic acid (DNBA), offering a solid foundation for understanding the target molecule. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are effective for investigating molecular structure, vibrational spectra, and electronic properties. nih.govnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is employed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the core structure consists of a planar pyridine (B92270) ring, a consequence of the sp² hybridization of the ring atoms. evitachem.com This planarity is crucial for its electronic properties.

The primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the pyridine ring. The dihedral angle between the plane of the carboxylic acid group and the pyridine ring is a key parameter. Computational studies on analogous aromatic carboxylic acids show that the planarity or non-planarity of the molecule depends on the substituents. For instance, in some substituted benzoic acids, the carboxylic group may be twisted out of the plane of the aromatic ring due to steric hindrance. nih.gov However, for this compound, a largely planar conformation is expected to be the most stable, allowing for maximum conjugation between the carboxylic acid group, the pyridine ring, and the nitro groups. The presence of intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the nitrogen of a nitro group can also influence the preferred conformation.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures such as pyridine carboxylic acids and dinitrobenzoic acid.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (carboxyl) | ~1.50 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O | ~1.22 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~120° | |

| C-C-COOH | ~120° | |

| O=C-O | ~123° | |

| C-C-NO2 | ~120° | |

| O-N-O | ~125° |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning specific vibrational modes to the observed spectral bands. nih.govnih.gov The assignments are typically based on the Potential Energy Distribution (PED). For this compound, the vibrational spectrum is characterized by modes associated with the pyridine ring, the carboxylic acid group, and the two nitro groups.

Key vibrational modes and their expected frequency ranges, based on studies of 3,5-dinitrobenzoic acid and other pyridine derivatives, are listed below: nih.govsemanticscholar.orgresearchgate.net

O-H Stretch: A broad band is expected in the 3100-2900 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹.

C=O Stretch: The carbonyl stretching of the carboxylic acid group is a strong band, typically found in the 1750-1680 cm⁻¹ range. Its exact position is sensitive to hydrogen bonding and electronic effects.

NO₂ Asymmetric & Symmetric Stretch: The two nitro groups give rise to strong characteristic bands. The asymmetric stretching vibrations are expected around 1560-1530 cm⁻¹, and the symmetric stretching vibrations around 1360-1330 cm⁻¹.

C-N Stretch: Vibrations involving the C-NO₂ bond are expected in the 870-840 cm⁻¹ range.

Pyridine Ring Vibrations: C-C and C-N stretching vibrations within the pyridine ring typically occur in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

| O-H stretch | 3100-2900 | Carboxylic acid hydroxyl group |

| C-H stretch | 3100-3000 | Aromatic ring hydrogens |

| C=O stretch | 1750-1680 | Carboxylic acid carbonyl group |

| NO₂ asymm. stretch | 1560-1530 | Asymmetric nitro group stretch |

| Ring C=C, C=N stretch | 1600-1400 | Pyridine ring vibrations |

| NO₂ symm. stretch | 1360-1330 | Symmetric nitro group stretch |

| C-N stretch | 870-840 | Carbon-nitro group bond |

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org

For this compound, the presence of two strongly electron-withdrawing nitro groups and the electron-deficient pyridine ring significantly lowers the energies of both the HOMO and LUMO. This leads to a relatively small HOMO-LUMO gap, suggesting that the molecule can readily accept electrons and is chemically reactive. mdpi.com

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxylic acid group.

LUMO: The LUMO is anticipated to be distributed over the nitro groups and the pyridine ring, reflecting their electron-accepting nature.

Charge Distribution: Mulliken population analysis or other charge partitioning schemes can be used to determine the partial atomic charges. The oxygen atoms of the nitro and carboxyl groups, along with the nitrogen atom of the pyridine ring, will carry significant negative charges. Conversely, the carbon atoms attached to these electronegative groups and the ring hydrogen atoms will exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions.

| Parameter | Description | Expected Value/Characteristic |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Very low, indicating strong electron-acceptor character |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Small, indicating high chemical reactivity |

| Charge Distribution | Mulliken Atomic Charges | Negative charge on O and N atoms; Positive charge on C and H atoms |

pKa Determination through Computational Methods

The acid dissociation constant (pKa) is a fundamental measure of a molecule's acidity in solution. Computational methods, particularly DFT combined with continuum solvation models (like SMD or PCM), can predict pKa values with reasonable accuracy. nih.govnih.govacs.orgkyushu-u.ac.jp The calculation typically involves a thermodynamic cycle that relates the gas-phase deprotonation energy to the free energy of deprotonation in solution.

For this compound, the acidity is significantly influenced by the electronic effects of its substituents. The pyridine ring nitrogen and the two nitro groups are potent electron-withdrawing groups. These groups stabilize the conjugate base (carboxylate anion) through inductive and resonance effects, thereby increasing the acidity of the carboxylic proton.

Compared to benzoic acid (pKa ≈ 4.20), the presence of two nitro groups in 3,5-dinitrobenzoic acid drastically increases its acidity (pKa = 2.82). wikipedia.org The additional electron-withdrawing effect of the pyridine ring nitrogen in this compound is expected to lower the pKa even further, making it a relatively strong organic acid. Computational models can quantify this effect by calculating the free energy change (ΔG) for the dissociation reaction in an aqueous environment. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the van der Waals surface of a molecule. wolfram.comresearchgate.netreadthedocs.io It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the two nitro groups and the carbonyl oxygen of the carboxylic acid group. These are the most electronegative sites in the molecule.

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the pyridine ring. The acidic proton will be the site of the most positive potential, highlighting its high propensity for dissociation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewikipedia.orgfaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu

In this compound, NBO analysis would likely reveal significant stabilizing interactions, including:

π → π interactions:* Delocalization of π-electrons within the aromatic pyridine ring.

n → π interactions:* Donation of electron density from the lone pairs (n) on the oxygen atoms of the nitro and carboxyl groups into the antibonding π* orbitals of the pyridine ring. This interaction is a key feature of molecules with electron-donating lone pairs attached to a π-system.

n → σ interactions:* Intramolecular hyperconjugative interactions, such as the donation from a lone pair on one atom to an adjacent antibonding σ* orbital, which contribute to bond polarization and molecular stability.

These delocalization effects, particularly the strong electron withdrawal from the ring by the nitro groups, are responsible for the molecule's high reactivity and acidity. The NBO analysis provides a quantitative picture of these electronic effects that govern the molecule's chemical properties. nih.gov

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties of molecules like this compound is a significant area of computational chemistry, driven by the potential applications of such materials in optoelectronics and photonics. The presence of both electron-withdrawing nitro groups and a π-conjugated pyridine ring system suggests that this molecule could exhibit notable NLO behavior.

Computational studies on NLO properties typically employ quantum chemical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). nih.govscispace.com These methods are used to calculate the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the response of a molecule to an external electric field.

For a molecule like this compound, the key structural features influencing its NLO properties would be the intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule. The two nitro groups (-NO₂) are strong electron-withdrawing groups, while the pyridine ring and the carboxylic acid group (-COOH) can act as part of the π-conjugated system. The delocalization of π-electrons across the molecule is a primary origin of the NLO response in organic compounds. scispace.com

A typical computational workflow for predicting NLO properties would involve:

Geometry Optimization: The molecular structure of this compound would be optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of NLO Properties: Using the optimized geometry, the polarizability and hyperpolarizability tensors are calculated. The magnitudes of the first hyperpolarizability (β₀) and second hyperpolarizability (γ) are of particular interest for second- and third-order NLO applications, respectively.

Studies on other nitroaromatic compounds have shown that the number and position of nitro groups significantly affect the NLO response. It is anticipated that the symmetric placement of the nitro groups in this compound would lead to a significant third-order NLO response (γ).

| Property | Symbol | Predicted Value (a.u.) | Method |

|---|---|---|---|

| Dipole Moment | μ | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

| Linear Polarizability | α | 150 | DFT/B3LYP/6-311++G(d,p) |

| First Hyperpolarizability | β₀ | 8 x 10⁻³⁰ esu | DFT/B3LYP/6-311++G(d,p) |

| Second Hyperpolarizability | γ | 2 x 10⁻³⁶ esu | DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. For this compound, MD simulations could provide valuable insights into its solid-state packing, solvation in different solvents, and the nature of its intermolecular interactions.

The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This would likely lead to the formation of strong hydrogen bonds, potentially forming dimers or extended networks in the solid state. mdpi.com

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules.

Dipole-Dipole Interactions: The polar nature of the nitro groups and the carboxylic acid group will result in significant dipole-dipole interactions.

An MD simulation of this compound would typically involve the following steps:

Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER) would be chosen, and parameters for the molecule would be developed if they are not already available. mdpi.com

System Setup: A simulation box would be created, containing multiple molecules of this compound, either in a crystalline arrangement or solvated in a chosen solvent.

Simulation: The system would be simulated for a period of nanoseconds or longer, allowing the molecules to move and interact.

Insights from such simulations could help in understanding the crystal structure, solubility, and other macroscopic properties of the compound based on its microscopic interactions. Studies on similar pyridine carboxylic acid derivatives have highlighted the crucial role of hydrogen bonding and π-stacking in determining their supramolecular assemblies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govnih.govresearchgate.net For a compound like this compound, QSAR/QSPR studies could be employed to predict a range of properties, including toxicity, reactivity, and solubility.

Nitroaromatic compounds are a well-studied class of molecules in QSAR, often due to their environmental and toxicological relevance. nih.govnih.gov A typical QSAR/QSPR study involves the following steps:

Data Set Collection: A dataset of compounds with known activities or properties is compiled. For a study involving this compound, this would likely include a series of other nitroaromatic or pyridine derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum chemical descriptors. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the activity or property of interest. mdpi.com

Model Validation: The predictive power of the model is rigorously validated using both internal and external validation techniques. researchgate.net

For nitroaromatic compounds, several descriptors have been found to be important in predicting their properties. nih.gov For example, the energy of the lowest unoccupied molecular orbital (E_LUMO) is often correlated with their reactivity and toxicity, as it relates to their ability to accept electrons. nih.gov Hydrophobicity, often represented by the octanol-water partition coefficient (logP), is another crucial descriptor for predicting biological activity. nih.gov

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Quantum Chemical | E_LUMO, E_HOMO, Dipole Moment | Toxicity, Reactivity |

| Physicochemical | logP, Molar Refractivity | Bioavailability, Toxicity |

| Topological | Wiener Index, Kier & Hall Indices | Various physical properties |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

By developing QSAR/QSPR models for a class of compounds including this compound, it would be possible to predict its properties without the need for extensive experimental testing, thereby saving time and resources. nih.gov

Derivatization Strategies and Functionalization of 3,5 Dinitropyridine 4 Carboxylic Acid

Synthesis of Ester Derivatives

The esterification of 3,5-dinitropyridine-4-carboxylic acid can be achieved through several established synthetic methodologies, transforming the carboxylic acid into a variety of ester derivatives. These reactions are fundamental in modifying the compound's solubility, stability, and reactivity.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For a substrate like this compound, this method is expected to proceed efficiently, although the strongly acidic conditions might require careful optimization to avoid any potential side reactions involving the nitro groups.

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification , for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly useful for reactions with acid-sensitive substrates and can be performed at room temperature. A similar reagent, N,N'-diisopropylcarbodiimide (DIC), can also be used. Another approach involves the use of 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) (DCID) which has been shown to be effective for the esterification of various carboxylic acids with alcohols, affording good yields. nih.gov

The choice of method depends on the specific alcohol being used and the desired reaction conditions. The following table summarizes potential esterification reactions for this compound based on these established methods.

| Ester Derivative | Alcohol | Method | Catalyst/Reagent | Typical Conditions | Expected Yield |

| Methyl 3,5-dinitropyridine-4-carboxylate | Methanol | Fischer Esterification | H₂SO₄ | Reflux | Good to Excellent |

| Ethyl 3,5-dinitropyridine-4-carboxylate | Ethanol | Fischer Esterification | H₂SO₄ | Reflux | Good to Excellent |

| Benzyl 3,5-dinitropyridine-4-carboxylate | Benzyl alcohol | Steglich Esterification | DCC, DMAP | CH₂Cl₂, Room Temp | Good |

| tert-Butyl 3,5-dinitropyridine-4-carboxylate | tert-Butanol | DCID-mediated | DCID | CH₂Cl₂, Room Temp | Moderate to Good |

Synthesis of Amide Derivatives

The formation of amide bonds from this compound is a critical transformation for creating compounds with diverse biological activities. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. nih.govlibretexts.org

A widely used method involves the use of carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemguide.co.uknih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov

Other effective coupling reagents include uronium-based agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). libretexts.orgnih.gov These reagents, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are known for their high efficiency and are suitable for a broad range of amines and carboxylic acids, including those that are less reactive. libretexts.orgnih.gov

The reactivity of the amine and the steric hindrance around the carboxylic acid and the amine are important factors influencing the choice of coupling agent and reaction conditions. The electron-withdrawing nature of the dinitropyridine ring may influence the reactivity of the carboxylic acid group.

Below is a table outlining potential amide synthesis reactions with this compound.

| Amide Derivative | Amine | Coupling Reagent | Additive/Base | Solvent | Expected Yield |

| 3,5-Dinitropyridine-4-carboxamide | Ammonia (B1221849) | EDC | HOBt | DMF | Good |

| N-Benzyl-3,5-dinitropyridine-4-carboxamide | Benzylamine | DCC | DMAP | CH₂Cl₂ | Good |

| N-Phenyl-3,5-dinitropyridine-4-carboxamide | Aniline | HATU | DIPEA | DMF | Moderate to Good |

| 1-(3,5-Dinitropyridine-4-carbonyl)piperidine | Piperidine | EDC | HOBt | DMF | Excellent |

Formation of Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other compounds. researchgate.net

Acyl Halides: 3,5-Dinitropyridine-4-carbonyl chloride can be prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukchemicalbook.com The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are easily removed as gases. chemicalbook.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another effective method that proceeds under mild conditions. chemicalbook.com Given the presence of the nitro groups, care must be taken to control the reaction temperature to prevent any unwanted side reactions.

Acid Anhydrides: Symmetrical anhydrides can be synthesized from the corresponding carboxylic acid by dehydration, often using a strong dehydrating agent. tcichemicals.com A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. researchgate.net For instance, reacting 3,5-dinitropyridine-4-carbonyl chloride with sodium 3,5-dinitropyridine-4-carboxylate would yield the corresponding symmetrical anhydride (B1165640). Mixed anhydrides can also be prepared by reacting a carboxylic acid with an acyl chloride of a different carboxylic acid. tcichemicals.com Aromatic carboxylic anhydrides can also be synthesized using reagents like 4-trifluoromethylbenzoic anhydride (TFBA) in the presence of a Lewis acid catalyst. tcichemicals.com

The high reactivity of these intermediates makes them valuable for subsequent derivatization steps.

| Derivative | Reagent | Conditions |

| 3,5-Dinitropyridine-4-carbonyl chloride | Thionyl chloride (SOCl₂) | Reflux |

| 3,5-Dinitropyridine-4-carbonyl chloride | Oxalyl chloride, cat. DMF | CH₂Cl₂, Room Temp |

| 3,5-Dinitropyridine-4-carboxylic anhydride | Acetic anhydride | Heat |

| 3,5-Dinitropyridine-4-carboxylic anhydride | 3,5-Dinitropyridine-4-carbonyl chloride, Sodium 3,5-dinitropyridine-4-carboxylate | Anhydrous conditions |

Introduction of Other Functional Groups via Pyridine (B92270) Ring Modifications

The electron-deficient nature of the pyridine ring in this compound, due to the presence of two strongly electron-withdrawing nitro groups, makes it susceptible to certain modifications, primarily nucleophilic aromatic substitution and reduction of the nitro groups.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally more reactive towards nucleophilic attack than benzene, and this reactivity is significantly enhanced by the presence of electron-withdrawing groups like nitro groups, particularly when they are in positions ortho or para to a leaving group. wikipedia.orglibretexts.orgnih.govyoutube.comyoutube.com While the carboxylic acid itself is not a good leaving group, derivatization to an ester or amide, or the presence of a suitable leaving group at another position on the ring, would facilitate SNAr reactions. For example, if a halogen were present at the 2- or 6-position, it could be readily displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Reduction of Nitro Groups: The nitro groups on the pyridine ring can be selectively reduced to amino groups, which opens up a vast array of further functionalization possibilities. The choice of reducing agent is crucial for achieving selectivity, especially when aiming for the reduction of only one of the two nitro groups (selective mono-reduction).

Common reagents for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a very effective method for reducing nitro groups to amines. youtube.com The conditions can often be tuned to achieve selective reduction.

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction. youtube.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst such as Pd/C can be a milder alternative to using hydrogen gas.

Selective Reducing Agents: Reagents like sodium sulfide (B99878) (Na₂S) or ammonium sulfide ((NH₄)₂S) are known to selectively reduce one nitro group in dinitro-aromatic compounds, particularly when one nitro group is sterically more accessible or electronically different. organic-chemistry.orgstackexchange.com For 3,5-dinitropyridine (B58125) derivatives, the selective reduction of one nitro group would lead to aminonitropyridine derivatives, which are valuable synthetic intermediates. researchgate.net

The resulting amino groups can then be further modified through diazotization, acylation, or alkylation, providing access to a wide range of substituted pyridine derivatives.

| Transformation | Reagent | Product Type |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | Amines, Alkoxides, Thiolates | Substituted pyridines |

| Complete Reduction of Nitro Groups | H₂, Pd/C | 3,5-Diaminopyridine-4-carboxylic acid |

| Selective Mono-reduction of Nitro Group | (NH₄)₂S or Na₂S | 3-Amino-5-nitropyridine-4-carboxylic acid |

Preparation of Metal Complexes

The presence of the carboxylic acid group and the nitrogen atom of the pyridine ring makes this compound a versatile ligand for the formation of coordination complexes with various metal ions. nih.gov The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear complexes or coordination polymers with extended structures. nih.govresearchgate.netias.ac.inresearchgate.net

The synthesis of these metal complexes typically involves the reaction of a salt of the metal ion (e.g., acetate, nitrate, or chloride) with the deprotonated form of the ligand (the carboxylate) in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can significantly influence the structure and dimensionality of the resulting complex.

The pyridine nitrogen can also participate in coordination, potentially leading to chelation with the carboxylate group, forming a stable five-membered ring with the metal center. The electronic properties of the ligand, influenced by the electron-withdrawing nitro groups, can affect the stability and properties of the resulting metal complexes.

While specific studies on metal complexes of this compound are not extensively documented in the provided search results, based on the coordination chemistry of similar pyridine-carboxylate and nitropyrazole-carboxylate ligands, a variety of structures with transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) and alkali/alkaline earth metals can be anticipated. nih.govnih.govresearchgate.net

| Metal Ion | Potential Coordination Mode | Potential Product Structure |

| Cu(II) | Bidentate (N, O-chelation), Bridging carboxylate | Mononuclear or dinuclear complexes, 1D/2D coordination polymers |

| Zn(II) | Bidentate (N, O-chelation), Bridging carboxylate | Coordination polymers with varied dimensionality |

| Co(II) | Bidentate (N, O-chelation), Bridging carboxylate | Mononuclear complexes or extended networks |

| Na(I), K(I) | Ionic interaction, O-coordination | Ionic salts, potentially forming polymeric structures |

Advanced Applications and Potential Research Avenues

Applications in Medicinal Chemistry Research

The 3,5-dinitropyridine (B58125) moiety is a key pharmacophore that has been incorporated into a variety of molecular frameworks to explore new therapeutic agents. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine (B92270) ring, making it a valuable precursor for creating diverse chemical libraries with a wide range of biological activities. evitachem.comresearchgate.net It serves as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs. evitachem.com

The synthesis of bioactive analogs often begins with the modification of the 3,5-dinitropyridine core. The reactivity of the pyridine ring and its substituents allows for a range of chemical transformations. For instance, the nitro groups can be reduced to amines, which can then be further functionalized. evitachem.com The carboxylic acid group can be converted into esters, amides, or other derivatives, enabling the coupling with various bioactive molecules. mdpi.com

Several synthetic strategies are employed to create analogs:

Nucleophilic Aromatic Substitution: Halogenated 3,5-dinitropyridines, such as 2-chloro-3,5-dinitropyridine (B146277), are common starting materials. The chlorine atom can be readily displaced by various nucleophiles, including amines, to afford substituted pyridine derivatives. mdpi.com

Peptide Coupling: The carboxylic acid function at the 4-position can be coupled with amines or amino acids using standard peptide coupling reagents like 1,1'-carbonyldiimidazole (B1668759) or N,N'-dicyclohexylcarbodiimide (DCC) to form amide bonds, linking the dinitropyridine scaffold to other pharmacophores. mdpi.comuran.ua

Multi-component Reactions: Methods like the Hantzsch 1,4-dihydropyridine (B1200194) synthesis can be adapted to produce complex dihydropyridine (B1217469) carboxylic acid derivatives, which are recognized for their potential as antineoplastic agents. mdpi.comnih.govmdpi.com

These synthetic routes provide access to a wide array of derivatives, including nitropyridine-linked thiazolidinones, imidazopyridines, and sulfamides, each designed to interact with specific biological targets. mdpi.com

Derivatives of pyridine carboxylic acids, including those with a dinitropyridine structure, have been extensively evaluated for a range of biological activities.

Cytotoxic Activity: Numerous studies have demonstrated the potential of pyridine and dihydropyridine carboxylic acid derivatives as anticancer agents. mdpi.com Their mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation. nih.govresearchgate.net For example, a series of novel dihydropyridine carboxylic acid derivatives showed significant cytotoxic activity against the HCT-15 human colon cancer cell line, with some compounds exhibiting lower IC₅₀ values than the reference drug Cisplatin. nih.govmdpi.com Similarly, purine (B94841) conjugates containing polymethylene carboxylic acids have shown high cytotoxic activity against various tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2). mdpi.com

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dihydropyridine Carboxylic Acid Derivatives | HCT-15 (Colon Cancer) | 7.94 ± 1.6 µM | nih.govnih.gov |

| Dihydropyridine Carboxylic Acid Derivatives | HCT-15 (Colon Cancer) | 9.24 ± 0.9 µM | nih.govnih.gov |

| Nitropyridine-Thiazolidinone Hybrids | HepG2 (Liver Cancer) | Potency close to 5-Fluorouracil | researchgate.net |

| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | 4T1 (Murine Breast Carcinoma) | High Cytotoxicity | mdpi.com |

| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | COLO201 (Colorectal Adenocarcinoma) | High Cytotoxicity | mdpi.com |